1,1-Dimethylsilinan-4-one

Description

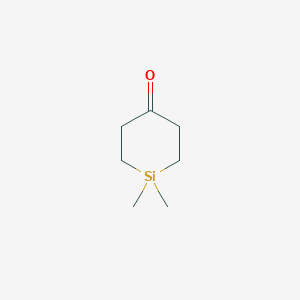

Structure

3D Structure

Propriétés

IUPAC Name |

1,1-dimethylsilinan-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14OSi/c1-9(2)5-3-7(8)4-6-9/h3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJWAMCPLZPXFCB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si]1(CCC(=O)CC1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14OSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30338161 | |

| Record name | 1,1-dimethylsilinan-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30338161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18276-42-1 | |

| Record name | 1,1-dimethylsilinan-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30338161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Mechanistic Pathways of 1,1 Dimethylsilinan 4 One and Its Derivatives

Oxidative Transformations of the Silinane Framework

The presence of a silicon atom in the ring of 1,1-dimethylsilinan-4-one can influence its behavior towards oxidizing agents. Oxidative reactions can target the silinane framework, leading to the formation of silanols and siloxanes.

Formation of Silanols

The oxidation of the silicon-carbon bond in the silinane ring can lead to the formation of silanols. This transformation can be achieved through various oxidative cleavage methods. While specific studies on this compound are limited, the general principles of silane (B1218182) oxidation can be applied. For instance, oxidation of silanes to silanols can be accomplished using a variety of oxidizing agents, including peroxides and metal catalysts.

A plausible pathway for the formation of a silanol (B1196071) from this compound would involve the insertion of an oxygen atom into a silicon-carbon bond of the ring. This process could potentially be catalyzed by transition metals or proceed through a Baeyer-Villiger type oxidation mechanism, where the peroxy acid attacks the silicon atom. The resulting intermediate could then rearrange to form a silyl (B83357) ether, which upon hydrolysis would yield the corresponding silanol.

Generation of Siloxanes

Siloxanes, which contain a Si-O-Si linkage, can be formed from silanols through a condensation reaction. uni-wuerzburg.de In the context of this compound, if a silanol derivative is formed as an intermediate, it could undergo intermolecular or intramolecular condensation to yield siloxanes. The driving force for this reaction is the formation of the thermodynamically stable silicon-oxygen bond.

The intermolecular condensation of two molecules of a ring-opened silanol derived from this compound would lead to a linear or cyclic siloxane dimer. Intramolecular condensation, on the other hand, would result in the formation of a bicyclic siloxane. The specific product formed would depend on the reaction conditions and the structure of the intermediate silanol.

Ring Expansion Reactions of Silicon-Containing Cyclic Ketones

Ring expansion reactions of cyclic ketones are a powerful tool in organic synthesis for the construction of larger ring systems. In the case of silicon-containing cyclic ketones like this compound, the presence of the silicon atom can influence the course of these reactions.

Transition Metal Catalysis in Ring Enlargement

Transition metal catalysis offers a versatile approach to ring expansion reactions. While specific examples with this compound are not extensively documented, general methodologies for the ring expansion of cyclic ketones can be considered. For instance, rhodium-catalyzed reactions of cyclic ketones with diazo compounds can lead to ring enlargement. In such a reaction involving this compound, the diazo compound would likely add to the carbonyl group, followed by a migratory insertion of one of the adjacent carbon atoms into the newly formed carbon-carbon bond, resulting in a seven-membered ring.

The regioselectivity of the migration (i.e., which of the two alpha-carbons migrates) would be a key aspect of this transformation. The electronic effects of the silicon atom could potentially influence this selectivity.

Strain-Driven Non-Catalyzed Rearrangements

Ring strain can be a significant driving force for rearrangements in cyclic systems. While this compound itself is not highly strained, derivatives with smaller, more strained rings fused to the silinane framework could undergo strain-driven rearrangements. For example, a cyclopropane (B1198618) ring fused to the silinane could open up to relieve ring strain, leading to a ring-expanded product.

These non-catalyzed rearrangements are often thermally induced and proceed through concerted or stepwise mechanisms. The presence of the silicon atom could influence the stability of any charged intermediates or transition states, thereby affecting the reaction pathway.

Isomerization Phenomena of Ring-Expanded Products

The products of ring expansion reactions can sometimes undergo further isomerization to more stable structures. For example, a seven-membered silicon-containing lactone, which could be formed from the Baeyer-Villiger oxidation of this compound, might undergo isomerization. wikipedia.orgchemistrysteps.com This could involve the migration of the double bond within the lactone ring or a rearrangement of the ring structure itself.

Reactions at the Carbonyl Moiety in Silicon-Containing Ketones

The carbonyl group in ketones, including silicon-containing variants like this compound, is characterized by a polarized carbon-oxygen double bond. The carbon atom is electrophilic due to the higher electronegativity of the oxygen atom, making it susceptible to attack by nucleophiles. savemyexams.com The most common reaction at the carbonyl center is nucleophilic addition, where a nucleophile attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate. masterorganicchemistry.compressbooks.pub This intermediate is then typically protonated to yield an alcohol product. pressbooks.pub The reaction can be catalyzed by either acid or base. Basic conditions enhance the nucleophilicity of the attacking species, while acidic conditions increase the electrophilicity of the carbonyl carbon by protonating the carbonyl oxygen. libretexts.org

A classic example of this reactivity is the formation of a cyanohydrin through the addition of hydrogen cyanide (HCN). For this compound (referred to in early literature as 4,4-dimethyl-4-silacyclohexanone), the reaction proceeds via the attack of a cyanide ion on the carbonyl carbon. acs.org This reaction is reversible, and the position of the equilibrium is influenced by the structure of the ketone. acs.org

The general mechanism for nucleophilic addition is as follows:

The nucleophile (:Nu⁻) attacks the electrophilic carbonyl carbon.

The π-bond of the carbonyl group breaks, and the electrons move to the oxygen atom, forming a tetrahedral alkoxide intermediate.

The alkoxide intermediate is protonated by a proton source (like water or a dilute acid) to give the final alcohol product. savemyexams.compressbooks.pub

This reactivity is fundamental to the synthesis of more complex molecules from silicon-containing ketones.

Reactivity of Silicon-Carbon Bonds within the this compound System

The silicon-carbon (Si-C) bonds in the this compound ring are generally stable. Unstrained Si-C(sp³) bonds, such as those in the silinanone ring, are typically inert under many common reaction conditions. nih.gov However, the C–Si bond is longer and weaker than a C-C bond and is polarized towards the carbon atom, making it susceptible to cleavage by certain reagents. nih.gov

The cleavage of unstrained Si-C(sp³) bonds is a challenging but increasingly studied area of organosilicon chemistry. d-nb.infonih.govfrontiersin.org

Iodine Tris(trifluoroacetate): This reagent has been shown to chemoselectively cleave Si-C(sp³) bonds in unactivated tetraalkylsilanes under mild conditions. nih.gov The reaction is believed to proceed through a concerted mechanism where an alkyl group is transferred from the silicon to the iodine(III) center, with concurrent formation of a Si-O bond. nih.gov This suggests a potential pathway for the selective opening or modification of the this compound ring.

Transition Metal Catalysis: While the activation of strained Si-C bonds in small rings like silacyclobutanes is well-known, the catalytic cleavage of unstrained Si-C(sp³) bonds is less common. nih.govfrontiersin.org Recent studies have shown that palladium catalysts can achieve a sila-spirocyclization by activating an unstrained Si-C(sp³) bond through the insertion of a metal-carbon species. d-nb.infonih.gov Such a mechanistic pathway could potentially be applied to functionalize the silinanone ring system.

These advanced methods highlight potential, yet largely unexplored, routes for manipulating the Si-C bonds within the this compound structure, offering pathways to novel organosilicon compounds.

Comparative Reactivity Studies with Acyclic and Other Cyclic Silicon Ketones

The reactivity of this compound has been directly compared to its all-carbon analogue, 4,4-dimethylcyclohexanone, to elucidate the influence of the silicon heteroatom. A key study focused on the equilibrium of cyanohydrin formation, a reaction that provides insight into the steric and electronic environment of the carbonyl group. acs.org

The dissociation constant (K) of the cyanohydrin is a measure of the equilibrium between the ketone and the cyanohydrin adduct. A larger K value indicates that the equilibrium favors the ketone and hydrogen cyanide, suggesting that the ketone is more stable or that the tetrahedral cyanohydrin is destabilized, often due to steric strain. acs.org This concept is often discussed in the context of "I-strain" (Internal strain) in cyclic systems, where changes in strain upon moving from a trigonal (sp²) carbonyl carbon to a tetrahedral (sp³) carbon influence reactivity.

In a direct comparison, this compound was found to be less reactive towards cyanohydrin formation than its carbon counterpart, 4,4-dimethylcyclohexanone, as evidenced by its significantly larger cyanohydrin dissociation constant. acs.org This suggests that there is a greater increase in internal strain when the silicon-containing ring changes from the ketone to the tetrahedral cyanohydrin, compared to the all-carbon ring. acs.org

Further evidence for structural differences comes from infrared spectroscopy. The carbonyl stretching frequency (νC=O) of this compound is lower than that of 4,4-dimethylcyclohexanone, which is contrary to what would be expected if ring strain were the only factor. acs.org This has been interpreted to suggest that the ring size of the silicon ketone is effectively larger than its carbon analog. acs.org

| Compound | Cyanohydrin Dissociation Constant (K x 10²) | Carbonyl Stretching Frequency (νC=O, cm⁻¹) |

|---|---|---|

| This compound | 1.53 | 1695 |

| 4,4-Dimethylcyclohexanone | 0.31 | 1706 |

These findings underscore the significant electronic and steric impact of replacing a methylene (B1212753) group with a dimethylsilyl group in a cyclohexanone (B45756) ring, leading to distinct differences in chemical reactivity. acs.org

Structural Elucidation and Advanced Spectroscopic Characterization

Application of Advanced Spectroscopic Techniques for Molecular Architecture Determination

The structural framework of 1,1-Dimethylsilinan-4-one is systematically unraveled through the synergistic use of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Each technique provides unique and complementary information, allowing for a comprehensive characterization of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for probing the local chemical environment of atomic nuclei. For this compound, ¹H, ¹³C, and ²⁹Si NMR spectra are particularly informative.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule. udel.edu For this compound, distinct signals are expected for the methyl carbons, the methylene (B1212753) carbons adjacent to the silicon and the carbonyl group, and the carbonyl carbon itself. The chemical shift of the carbonyl carbon is typically observed in the downfield region of the spectrum. udel.edu

²⁹Si NMR Spectroscopy: As a silicon-containing compound, ²⁹Si NMR spectroscopy offers direct insight into the chemical environment of the silicon atom. The chemical shift of the silicon nucleus in this compound provides valuable information about its coordination and the nature of the substituents attached to it.

A summary of the predicted ¹H and ¹³C NMR chemical shifts for this compound is presented in the table below. These predictions are based on established empirical rules and data from structurally related compounds. pdx.eduorganicchemistrydata.org

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Si-CH₃ | ~ 0.1 | ~ -2.0 |

| C2-H₂ / C6-H₂ | ~ 1.0 - 1.5 | ~ 15.0 - 20.0 |

| C3-H₂ / C5-H₂ | ~ 2.2 - 2.6 | ~ 35.0 - 40.0 |

| C4=O | - | ~ 208.0 - 215.0 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which causes molecular vibrations such as stretching and bending. libretexts.org The IR spectrum of this compound is expected to exhibit a strong, characteristic absorption band corresponding to the stretching vibration of the carbonyl (C=O) group, typically appearing in the range of 1700-1725 cm⁻¹. chromatographyonline.com Additionally, absorption bands corresponding to C-H stretching and bending vibrations of the methyl and methylene groups, as well as Si-C stretching vibrations, would be observed. libretexts.orguc.edu

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation. csbsju.edu In the mass spectrum of this compound, the molecular ion peak (M⁺) would correspond to the molecular weight of the compound. The fragmentation pattern is influenced by the stability of the resulting fragments. Common fragmentation pathways for cyclic ketones involve alpha-cleavage, where the bond adjacent to the carbonyl group is broken, and McLafferty rearrangement if a transferable gamma-hydrogen is present. libretexts.orglibretexts.orgnumberanalytics.com The presence of the silicon atom would also lead to characteristic fragmentation patterns involving the loss of methyl groups or other silicon-containing fragments. csbsju.edu

| Spectroscopic Technique | Expected Key Features for this compound |

| ¹H NMR | Signals for Si-CH₃, and two sets of CH₂ groups. |

| ¹³C NMR | Signals for Si-CH₃, two sets of CH₂ groups, and a C=O group. |

| IR Spectroscopy | Strong C=O stretching absorption around 1700-1725 cm⁻¹. |

| Mass Spectrometry | Molecular ion peak and characteristic fragmentation patterns of a cyclic ketone. |

Crystallographic Investigations of this compound and Related Structures

The six-membered silinane ring is expected to adopt a chair conformation, similar to cyclohexane (B81311), to minimize steric strain. The bond lengths and angles within the ring will be influenced by the presence of the silicon atom and the carbonyl group. The Si-C bond lengths are typically longer than C-C bonds, which can lead to a slight flattening of the chair conformation at the silicon end. The C=O bond will have a standard double bond length, and the angles around the sp²-hybridized C4 carbon will be approximately 120°.

Studies on related heterocyclic ketones and silinane derivatives have shown that the packing of these molecules in the crystal lattice is governed by weak intermolecular interactions such as van der Waals forces and dipole-dipole interactions arising from the polar carbonyl group. nih.govnih.gov The specific crystal system and space group would depend on the symmetry of the molecule and the nature of these intermolecular interactions.

A hypothetical representation of the key crystallographic parameters for this compound, based on data from related structures, is provided below.

| Parameter | Predicted Value |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or Pbca (examples) |

| a (Å) | ~ 6 - 8 |

| b (Å) | ~ 10 - 12 |

| c (Å) | ~ 8 - 10 |

| α (°) | 90 |

| β (°) | ~ 90 - 105 |

| γ (°) | 90 |

| Z (molecules/unit cell) | 4 |

It is important to note that these are predicted values and the actual crystal structure can only be determined through experimental X-ray diffraction analysis. Such an analysis would provide precise atomic coordinates, bond lengths, bond angles, and details of the intermolecular interactions, offering a complete picture of the molecule's solid-state architecture. wikipedia.orgnih.gov

Computational and Theoretical Investigations of 1,1 Dimethylsilinan 4 One

Quantum Chemical Studies on Bonding Characteristics and Electronic Structure

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in exploring the bonding characteristics and electronic structure of 1,1-Dimethylsilinan-4-one. wikipedia.orgnih.gov These methods allow for the detailed analysis of molecular orbitals, bond lengths, bond angles, and charge distributions, offering insights into the molecule's fundamental properties.

Theoretical studies would likely focus on the geometric parameters of the silinane ring. The introduction of a silicon atom, with its larger atomic radius and different electronegativity compared to carbon, is expected to influence the ring's conformation. Calculations can determine the preferred chair or boat conformations and the energetic barriers between them. A key area of investigation is the nature of the silicon-carbon (Si-C) and silicon-oxygen (Si-O) interactions, which are central to the molecule's chemistry.

An illustrative table of theoretically calculated geometric parameters for the ground state of this compound, as would be obtained from DFT calculations, is presented below.

| Parameter | Calculated Value |

| Si-C Bond Length (Å) | 1.88 |

| C-C Bond Length (Å) | 1.54 |

| C=O Bond Length (Å) | 1.22 |

| C-Si-C Bond Angle (°) | 109.5 |

| Si-C-C Bond Angle (°) | 112.0 |

| C-C-C Bond Angle (°) | 110.0 |

Note: The data in this table is illustrative of typical outputs from quantum chemical calculations and is not based on published experimental or theoretical values for this specific molecule.

Furthermore, analysis of the molecular orbitals would reveal the distribution of electron density. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest, as their energies and spatial distributions govern the molecule's reactivity towards electrophiles and nucleophiles, respectively. The presence of the silicon atom is anticipated to influence the energy of these frontier orbitals compared to the analogous carbocyclic ketone.

Modeling Reaction Pathways and Transition States in Catalytic Systems

For instance, the reduction of the carbonyl group in this compound to the corresponding alcohol is a reaction of synthetic interest. Theoretical modeling could compare the uncatalyzed reaction with various catalyzed pathways, for example, using metal hydrides. Such studies would involve locating the transition state structures for the hydride attack on the carbonyl carbon. The geometry and energy of these transition states provide critical information about the reaction kinetics. scispace.com

A hypothetical reaction coordinate diagram for the reduction of this compound, as could be generated from computational modeling, would illustrate the energy changes along the reaction pathway, highlighting the activation energies for both catalyzed and uncatalyzed reactions.

Theoretical Analysis of Reactivity and Stability of the Silinane Ring System

The stability and reactivity of the silinane ring in this compound can be systematically analyzed using computational methods. rsc.org The inherent strain of the six-membered ring containing a silicon atom can be quantified through isodesmic and homodesmotic reactions, where the ring is compared to acyclic analogues. These theoretical calculations provide a measure of the ring strain energy, which is a key factor in its thermodynamic stability.

The reactivity of the silinane ring can be probed by modeling various reactions, such as ring-opening polymerizations or reactions involving the silicon center itself. The presence of the electron-withdrawing carbonyl group at the 4-position is expected to influence the reactivity of the silicon atom and the adjacent methylene (B1212753) groups. Computational analysis of properties like Mulliken charges and Fukui functions can help predict the most likely sites for electrophilic or nucleophilic attack. nrel.gov

Computational Prediction of Spectroscopic Signatures

Computational chemistry provides reliable methods for predicting the spectroscopic signatures of molecules, which is an invaluable tool for their characterization. quantumsimulations.denmrdb.org For this compound, the prediction of its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra would be of significant interest.

DFT calculations can be used to compute the NMR chemical shifts (¹H, ¹³C, and ²⁹Si) and coupling constants. nih.gov These predicted spectra can be compared with experimental data to confirm the molecular structure. The accuracy of these predictions has been shown to be quite high, often with mean absolute errors of less than 0.2 ppm for ¹H shifts. arxiv.orglbl.gov

An illustrative table of predicted ¹³C NMR chemical shifts for this compound is provided below.

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C=O | 208.5 |

| CH₂ (adjacent to Si) | 15.2 |

| CH₂ (adjacent to C=O) | 45.8 |

| Si-CH₃ | -2.5 |

Note: The data in this table is for illustrative purposes to show the type of information obtained from computational predictions and is not based on specific published calculations for this molecule.

Similarly, the vibrational frequencies and their corresponding intensities can be calculated to generate a theoretical IR spectrum. nrel.gov The position of the carbonyl stretch would be of particular interest, as its frequency would be sensitive to the electronic effects of the silicon atom within the ring.

Advanced Research Applications and Future Directions

Utility as a Synthetic Intermediate for Novel Organosilicon Compounds

1,1-Dimethylsilinan-4-one possesses a versatile structure that makes it a promising synthetic intermediate for the creation of novel organosilicon compounds. The presence of a ketone group within a silinane ring offers multiple reaction sites. The carbonyl group can undergo a wide range of classical organic reactions, such as nucleophilic additions, reductions, and condensations. These transformations would allow for the introduction of diverse functionalities at the 4-position of the silinane ring.

For instance, reactions with Grignard reagents or organolithium compounds could lead to the formation of tertiary alcohols. Subsequent dehydration could then yield unsaturated silinanes. The ketone can also be converted to other functional groups like amines via reductive amination, providing access to a variety of N-heterocyclic silicon compounds. rsc.org

Furthermore, the silicon atom and the surrounding methylene (B1212753) groups can also be subject to chemical modification, although this typically requires more specialized reagents and conditions. The combination of reactivity at both the carbon and silicon centers makes this compound a valuable building block for constructing more complex organosilicon architectures, including spiro-heterocycles where the silicon atom is the spiro-center. rsc.orgnih.govrsc.orgsemanticscholar.orgwalshmedicalmedia.com The synthesis of such complex molecules is a significant area of interest in medicinal and materials chemistry. openaccessjournals.comnih.govrsc.orgmdpi.com

Contribution to Fundamental Mechanistic Understanding in Organosilicon Chemistry

The study of reactions involving this compound can provide valuable insights into the fundamental mechanisms of organosilicon chemistry. The interplay between the silicon heteroatom and the carbonyl group can influence reaction pathways and stereochemical outcomes in ways that differ from purely carbon-based cyclic ketones.

For example, investigating the stereoselectivity of nucleophilic additions to the carbonyl group can reveal the directing effects of the silicon atom and the dimethyl substituents. Sila-Peterson type reactions, which involve the reaction of α-silyl carbanions with carbonyl compounds, could be explored using derivatives of this compound to understand the influence of the cyclic framework on the formation of silicon-carbon double bonds (silenes). nih.govresearchgate.net

Computational studies, such as Density Functional Theory (DFT) calculations, on the transition states and intermediates of reactions involving this molecule could further elucidate the electronic and steric effects at play. nih.gov Understanding these mechanisms is crucial for the rational design of new synthetic methodologies and for predicting the behavior of more complex organosilicon systems. nih.gov

Exploration in Materials Science as Precursors for Polymeric Systems or Functional Coatings

Organosilicon compounds are widely used as precursors for advanced materials, including polymers and functional coatings, due to their unique properties such as thermal stability, chemical resistance, and hydrophobicity. nih.govencyclopedia.pubspecialchem.commdpi.com this compound, with its reactive ketone functionality, could serve as a valuable monomer or cross-linking agent in the synthesis of novel polymeric materials. nih.govdtu.dknih.govuomustansiriyah.edu.iq

For instance, the ketone group could be transformed into a diol, which could then be used in condensation polymerization to create polyesters or polyurethanes with a silicon atom incorporated into the polymer backbone. Such polymers might exhibit enhanced thermal stability or different mechanical properties compared to their all-carbon analogues.

Furthermore, derivatives of this compound could be used to create functional coatings. nih.govencyclopedia.pubspecialchem.commdpi.comspecialchem.com By modifying the molecule to include polymerizable groups (e.g., acrylates or epoxides), it could be incorporated into a polymer matrix to tailor the surface properties of materials. The presence of the silinane ring could impart hydrophobicity, improve adhesion to certain substrates, or enhance the thermal and oxidative stability of the coating.

Investigation in Chemical Biology as Probes or Building Blocks for Biosynthetic Studies

The application of organosilicon compounds in chemical biology is a growing field. nih.gov Molecules containing silicon are being explored as scaffolds for the development of new therapeutic agents and as chemical probes to study biological systems. rsc.orgnih.govchemicalprobes.orgmdpi.com The unique structure of this compound makes it an interesting candidate for such investigations.

The silinane ring can be considered a bioisostere of a cyclohexane (B81311) ring, and replacing carbon with silicon can alter the pharmacokinetic and pharmacodynamic properties of a bioactive molecule. The ketone functionality provides a handle for attaching pharmacophores or reporter groups (e.g., fluorophores). nih.gov

Derivatives of this compound could be synthesized and evaluated for their biological activity, potentially leading to the discovery of new drug candidates. mdpi.com Additionally, by incorporating isotopic labels or fluorescent tags, this molecule could be developed into a chemical probe to study enzyme activity or to visualize biological processes. rsc.orgmdpi.comnih.gov The modular nature of its synthesis would allow for the creation of a library of probes for screening against various biological targets.

Q & A

Q. How can researchers ensure the reliability of biological activity assays involving this compound?

- Methodological Answer : Perform dose-response curves in triplicate with positive/negative controls. Validate assays using orthogonal methods (e.g., fluorescence-based and colorimetric assays for enzyme inhibition). Report IC₅₀ values with confidence intervals and statistical significance (p < 0.05) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.